1,4-Bis(hydroxydimethylsilyl)benzene

Catalog No.
S749780
CAS No.
2754-32-7
M.F
C10H18O2Si2
M. Wt
226.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(hydroxydimethylsilyl)benzene

CAS Number

2754-32-7

Product Name

1,4-Bis(hydroxydimethylsilyl)benzene

IUPAC Name

hydroxy-[4-[hydroxy(dimethyl)silyl]phenyl]-dimethylsilane

Molecular Formula

C10H18O2Si2

Molecular Weight

226.42 g/mol

InChI

InChI=1S/C10H18O2Si2/c1-13(2,11)9-5-7-10(8-6-9)14(3,4)12/h5-8,11-12H,1-4H3

InChI Key

YBNBOGKRCOCJHH-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)O)O

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)O)O

Precursor for Organosilicon Materials

BTMHQ serves as a versatile precursor for the synthesis of diverse organosilicon materials. The presence of hydroxyl groups (-OH) allows for further functionalization through various chemical reactions, enabling the creation of materials with specific properties tailored for specific applications. For instance, BTMHQ can be used to synthesize:

  • Silsesquioxanes (SQVs): These cage-like molecules with alternating silicon and oxygen atoms find applications in areas like electronics, catalysis, and drug delivery .
  • Polycarbosilanes: These polymers possess unique properties like high thermal stability and tunable chain lengths, making them valuable in areas like aerospace engineering and microfluidics .

Cross-linking Agent in Polymer Chemistry

BTMHQ can act as a cross-linking agent in polymer chemistry due to the presence of reactive hydroxyl groups. This functionality allows it to form covalent bonds between polymer chains, leading to the formation of more robust and thermally stable materials. BTMHQ finds applications in the synthesis of:

  • Epoxy resins: These thermosetting polymers are used in various applications like adhesives, coatings, and composites due to their excellent mechanical properties and resistance to chemicals and solvents .
  • Silicone elastomers: These elastomers exhibit high elasticity, flexibility, and thermal stability, making them valuable in various applications like gaskets, seals, and medical devices .

Biomedical Applications

Emerging research explores the potential of BTMHQ in various biomedical applications. Studies suggest its potential as:

  • Drug delivery carrier: BTMHQ can be modified to encapsulate and deliver therapeutic drugs within its structure, offering a controlled and targeted drug delivery approach .
  • Biocompatible material: BTMHQ demonstrates biocompatibility, making it a potential candidate for the development of biocompatible implants and medical devices .

1,4-Bis(hydroxydimethylsilyl)benzene is an organosilicon compound with the molecular formula C₁₀H₁₈O₂Si₂. It features two hydroxydimethylsilyl groups attached to a benzene ring at the 1 and 4 positions, making it a symmetrical compound. This structure contributes to its unique chemical properties, including enhanced stability and reactivity compared to other silanes. The compound is known for its potential applications in materials science and organic synthesis due to its ability to form siloxane bonds and its compatibility with various organic compounds .

Typical of organosilicon compounds:

  • Hydrolysis: In the presence of water, it can hydrolyze to form silanol groups, which can further react with other silanes or siloxanes.
  • Condensation Reactions: It can undergo condensation reactions to form siloxane networks when heated or in the presence of catalysts.
  • Substitution Reactions: The hydroxyl groups can be substituted with various functional groups, enhancing the compound's versatility in organic synthesis.

These reactions are crucial for developing new materials and modifying surfaces in nanotechnology and polymer science .

Several methods exist for synthesizing 1,4-bis(hydroxydimethylsilyl)benzene:

  • Direct Silylation: The most common method involves the direct reaction of benzene with dimethylchlorosilane in the presence of a base such as sodium hydride or potassium carbonate. This method yields the desired product through nucleophilic substitution.
  • Hydrolysis of Silanes: Another approach is the hydrolysis of bis(dimethylsilyl)benzene followed by purification processes to isolate 1,4-bis(hydroxydimethylsilyl)benzene.
  • Catalytic Methods: Utilizing catalysts such as platinum or palladium can enhance the efficiency of the silylation process, allowing for milder reaction conditions and higher yields .

1,4-Bis(hydroxydimethylsilyl)benzene has several applications across different fields:

  • Material Science: Used as a precursor for silicone polymers and coatings due to its ability to form siloxane bonds.
  • Organic Synthesis: Acts as a reagent in various organic reactions, particularly in creating functionalized silicon compounds.
  • Biomedical

Interaction studies involving 1,4-bis(hydroxydimethylsilyl)benzene have primarily focused on its compatibility with other materials. For instance:

  • Polymer Blends: Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability.
  • Surface Modifications: Its application in surface treatments has demonstrated enhanced adhesion properties when used on glass or metal substrates.

Further studies are required to explore its interactions at the molecular level with biological systems and other materials .

Several compounds share structural similarities with 1,4-bis(hydroxydimethylsilyl)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-Bis(hydroxydimethylsilyl)benzeneC₁₀H₁₈O₂Si₂Similar structure but different substitution pattern
DimethyldichlorosilaneC₂H₆Cl₂SiUsed in silylation reactions; more reactive
TrimethylsilaneC₄H₁₂SiCommonly used as a reagent; less complex structure

Uniqueness of 1,4-Bis(hydroxydimethylsilyl)benzene

What sets 1,4-bis(hydroxydimethylsilyl)benzene apart from these similar compounds is its symmetrical structure and dual hydroxyl groups that enhance its reactivity while providing stability. This unique combination allows for versatile applications in both industrial and research settings, particularly where functionalization or polymerization is required .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

2754-32-7

Wikipedia

1,4-Bis(hydroxydimethylsilyl)benzene

General Manufacturing Information

Silanol, 1,1'-(1,4-phenylene)bis[1,1-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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